molecular formula C17H16N4 B5573320 2-(3-pyridinyl)-4-(1-pyrrolidinyl)quinazoline

2-(3-pyridinyl)-4-(1-pyrrolidinyl)quinazoline

Cat. No.: B5573320
M. Wt: 276.34 g/mol
InChI Key: JMVJJPYIWQIGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-pyridinyl)-4-(1-pyrrolidinyl)quinazoline is a useful research compound. Its molecular formula is C17H16N4 and its molecular weight is 276.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.137496527 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Quinazoline derivatives have been evaluated for their antimicrobial properties, including anti-Mycobacterium tuberculosis activity. A study by Dilebo et al. (2021) synthesized a series of quinazoline derivatives and assessed their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties, revealing promising MIC90 values and providing insights into their potential mode of interaction with the Mtb 3ZXR protein (Dilebo et al., 2021).

Anticancer Activity

Quinazoline derivatives have shown potential as anticancer agents. Research indicates that these compounds possess various mechanisms of action against cancer cell lines, including the inhibition of proliferative diseases caused by over-expression of protein kinases. Őrfi et al. (2004) discussed the importance of quinazoline derivatives as potential drug molecules against proliferative diseases (Őrfi et al., 2004).

Optoelectronic Materials

The application of quinazoline derivatives extends into the field of optoelectronic materials. Lipunova et al. (2018) highlighted the synthesis and application of quinazoline derivatives for electronic devices, demonstrating their value in creating novel optoelectronic materials with potential use in organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).

Fluorescent Probes for DNA Detection

Quinazoline derivatives have also been explored as fluorescent probes for DNA detection. A study by Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, demonstrating their potential as DNA-specific fluorescent probes, which could have implications for biological research and diagnostics (Perin et al., 2011).

Antimalarial Drug Leads

In the search for new antimalarial compounds, Mizukawa et al. (2021) synthesized and evaluated a series of 6,7-dimethoxyquinazoline-2,4-diamines, identifying promising drug leads with high antimalarial activity. This research underscores the potential of quinazoline derivatives in developing novel antimalarial therapies (Mizukawa et al., 2021).

Properties

IUPAC Name

2-pyridin-3-yl-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-2-8-15-14(7-1)17(21-10-3-4-11-21)20-16(19-15)13-6-5-9-18-12-13/h1-2,5-9,12H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVJJPYIWQIGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.